4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl-
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Overview
Description
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- is an organic compound with the molecular formula C16H12N6. It is a derivative of bipyridine, where two pyrazolyl groups are attached to the 2 and 6 positions of the bipyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- typically involves the reaction of 4,4’-bipyridine with pyrazole derivatives under specific conditions. One common method is the Buchwald–Hartwig amination, where chlorides of bipyridine are reacted with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and Cs2CO3 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in coordination chemistry.
Reduction: Reduction reactions can yield silylated derivatives, which are used in salt-free reductions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, such as Pd2(dba)3, and bases like Cs2CO3 are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized bipyridine derivatives, while reduction can yield silylated compounds .
Scientific Research Applications
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler derivative without the pyrazolyl groups, used primarily as a ligand in coordination chemistry.
2,2’-Bipyridine: Another isomer of bipyridine, widely used in the synthesis of coordination compounds and as a ligand in various catalytic processes.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry and as a ligand in metal complexes.
Uniqueness
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- is unique due to the presence of pyrazolyl groups, which enhance its ability to form stable complexes with metals. This structural feature provides additional sites for coordination, making it a versatile ligand in various chemical and biological applications .
Properties
IUPAC Name |
2,6-di(pyrazol-1-yl)-4-pyridin-4-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-18-21(9-1)15-11-14(13-3-7-17-8-4-13)12-16(20-15)22-10-2-6-19-22/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXBYPISFDQVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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